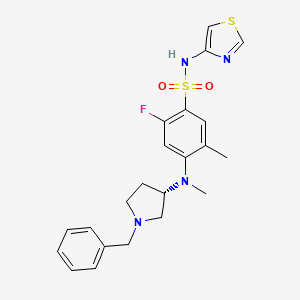![molecular formula C59H90O4 B11934388 2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)
2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It plays a crucial role in the electron transport chain, which is essential for the production of adenosine triphosphate (ATP), the primary energy currency of cells . Ubidecarenone is a lipid-soluble, vitamin-like substance that also functions as a powerful antioxidant, protecting cells from oxidative damage .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ubidecarenone typically involves the condensation of a quinone structure with a polyisoprenoid side chain. One common method is the condensation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with solanesol, a polyisoprenoid alcohol . The reaction is usually carried out under acidic conditions, using catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of ubidecarenone often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate ubidecarenone . Another method involves the chemical synthesis route, which is scaled up for industrial production using optimized reaction conditions and continuous flow reactors .
Types of Reactions:
Oxidation: Ubidecarenone can undergo oxidation to form its oxidized form, ubiquinone.
Reduction: The compound can be reduced to ubiquinol, its reduced form, which acts as an antioxidant.
Substitution: Various substitution reactions can occur on the quinone ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Ubiquinone
Reduction: Ubiquinol
Substitution: Various substituted quinones and derivatives.
科学的研究の応用
Ubidecarenone has a wide range of applications in scientific research:
作用機序
Ubidecarenone functions primarily by participating in the electron transport chain within mitochondria. It accepts electrons from complexes I and II and transfers them to complex III, facilitating the production of ATP . Additionally, its antioxidant properties help neutralize free radicals and reduce oxidative stress, protecting cells from damage .
類似化合物との比較
Ubiquinol: The reduced form of ubidecarenone, also involved in the electron transport chain and acts as an antioxidant.
Plastoquinone: A similar quinone compound found in the chloroplasts of plants, involved in photosynthesis.
Vitamin K: Another quinone compound with a similar structure, involved in blood clotting processes.
Uniqueness: Ubidecarenone is unique due to its dual role as an electron carrier in the mitochondrial electron transport chain and as a potent antioxidant. Its ability to exist in both oxidized and reduced forms allows it to participate in redox reactions, making it essential for cellular energy production and protection against oxidative damage .
特性
分子式 |
C59H90O4 |
|---|---|
分子量 |
863.3 g/mol |
IUPAC名 |
2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28?,47-30+,48-32+,49-34+,50-36?,51-38+,52-40+,53-42+ |
InChIキー |
ACTIUHUUMQJHFO-ZWMSFMEFSA-N |
異性体SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CCC=C(C)C |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


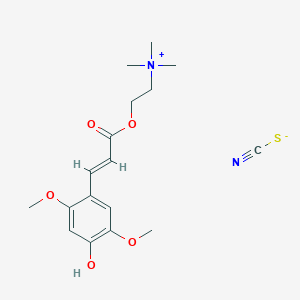
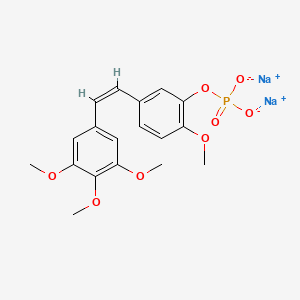
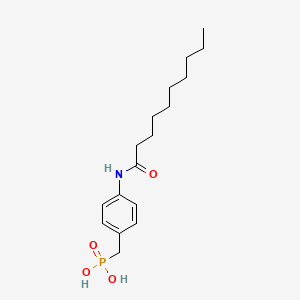
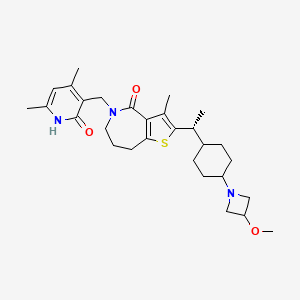
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)


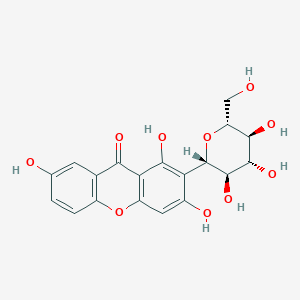
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)


![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)
![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)
